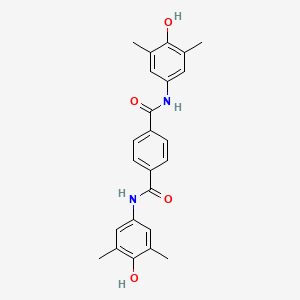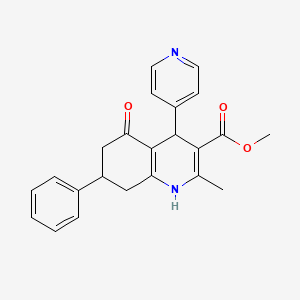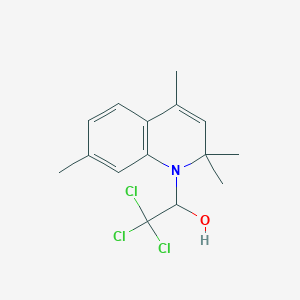
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide, also known as BHDT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BHDT is a terephthalic acid derivative that has two 4-hydroxy-3,5-dimethylphenyl groups attached to the nitrogen atoms.
Mécanisme D'action
The mechanism of action of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide is not fully understood, but it has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins. This compound binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation of proteins eventually leads to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation of proteins eventually leads to apoptosis (programmed cell death) in cancer cells.
In terms of physiological effects, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively stable compound that can be easily synthesized and purified. Another advantage is that this compound has shown excellent catalytic activity and selectivity in various reactions, making it a potential candidate for industrial applications.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as an anticancer agent. Another limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential applications in various fields.
Orientations Futures
There are several future directions for research on N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide. One direction is to further investigate its potential as an anticancer agent and optimize its use for cancer therapy. Another direction is to explore its potential as a building block for the synthesis of MOFs with novel properties and applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in catalysis and other fields.
Méthodes De Synthèse
The synthesis of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide involves the reaction of terephthalic acid with 4-hydroxy-3,5-dimethylphenylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of this compound as a white crystalline solid with a high melting point of 310°C. The purity of this compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been extensively studied for its potential applications in various fields such as material science, catalysis, and biomedical research. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. This compound-based MOFs have shown promising applications in gas storage, separation, and catalysis.
In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions such as olefin polymerization, cross-coupling reactions, and oxidation reactions. This compound-based metal complexes have shown excellent catalytic activity and selectivity, making them potential candidates for industrial applications.
In biomedical research, this compound has been studied for its potential as an anticancer agent. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of proteins. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-N,4-N-bis(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-13-9-19(10-14(2)21(13)27)25-23(29)17-5-7-18(8-6-17)24(30)26-20-11-15(3)22(28)16(4)12-20/h5-12,27-28H,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLGOPWYWBWHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)
![diethyl 5',5',9'-trimethyl-6'-propionyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B5152555.png)
![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5152602.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)

![4-[(4-methyl-1-piperazinyl)methyl]quinoline](/img/structure/B5152619.png)
![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)